Welcome to the BenchChem Online Store!
molecular formula C13H7N3O4S B8781259 2-(3,5-Dinitrophenyl)benzothiazole CAS No. 7466-31-1

2-(3,5-Dinitrophenyl)benzothiazole

Cat. No. B8781259
M. Wt: 301.28 g/mol
InChI Key: CIIAWHHPQYIDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05409809

Procedure details

3,5-Dinitrobenzoic acid (5.30 g) was mixed with 40 ml polyphosphoric acid and heated to 64° C. o-Aminothiophenol (2.5 ml) was added and reaction maintained to 150° C. over 0.5 hr period. The mixture was quenched with 600 ml ice-water, neutralized with KOH, cooled, and filtered. The product yield was 3.20 g, mp 73.5°-84.5° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:7](O)=O)([O-:3])=[O:2].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[SH:23]>>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[S:23][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[N:16]=2)[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
polyphosphoric acid
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 600 ml ice-water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.